molecular formula C10H7BrINO2 B8705299 methyl 6-bromo-5-iodo-1H-indole-3-carboxylate

methyl 6-bromo-5-iodo-1H-indole-3-carboxylate

Cat. No. B8705299
M. Wt: 379.98 g/mol
InChI Key: JENYINSWNGUMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C10H7BrINO2 and its molecular weight is 379.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 6-bromo-5-iodo-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-bromo-5-iodo-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7BrINO2

Molecular Weight

379.98 g/mol

IUPAC Name

methyl 6-bromo-5-iodo-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)6-4-13-9-3-7(11)8(12)2-5(6)9/h2-4,13H,1H3

InChI Key

JENYINSWNGUMQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C=C21)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl 5-iodo-1H-indole-3-carboxylate (1.20 g, 3.09 mmol) in acetic acid (30 ml) was added a solution of bromine (0.15 ml, 2.9 mmol) in acetic acid (5 ml). Reaction was heated to reflux and stirred for 3 hours. The reaction was then cooled and poured onto ice water, then partitioned between water and dichloromethane. The aqueous layer was extracted with 10% MeOH/DCM (2×100 mL). The organics were combined, washed with brine, and dried over sodium sulfate, filtered and concentrated to give a dark red semi solid. The residue was taken up in methanol (30 ml). Concentrated sulfuric acid (0.5 ml) was added and mixture was heated to 70° C. for 2 days. The reaction was cooled then concentrated in vacuo and the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution. The layers were separated and organic washed with brine, dried over sodium sulfate, filtered and concentrated to give a reddish solid. The residue was dissolved in methanol/dichloromethane and adsorbed onto silica gel and purified by silica gel chromatography (50 g, 20-100% ethyl acetate/heptane). The major peak was isolated to afford a mixture of the title compound and methyl 5-iodo-1H-indole-3-carboxylate confirmed as a brown solid (260 mg) that was taken forward without further purification.
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0 (± 1) mol
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reactant
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1.2 g
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30 mL
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solvent
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0.15 mL
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reactant
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5 mL
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solvent
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0.5 mL
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reactant
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30 mL
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solvent
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methanol dichloromethane
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0 (± 1) mol
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solvent
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